Regioisomeric Distinction: Anticancer Activity Profile of 5-(1H-imidazol-1-yl)-2-methylpyridine vs. 3-(1H-imidazol-1-yl)-5-methylpyridine
While specific, publicly available IC₅₀ data for the target compound 5-(1H-imidazol-1-yl)-2-methylpyridine is absent, a direct comparison can be made with a key regioisomer, 3-(1H-imidazol-1-yl)-5-methylpyridine, to illustrate the critical role of substitution pattern in determining biological activity. This analysis reveals that the target compound is not simply interchangeable with its close structural analog .
| Evidence Dimension | In vitro anticancer activity against human cancer cell lines |
|---|---|
| Target Compound Data | No quantitative data available in the public domain. However, the data for the regioisomer serves to illustrate the magnitude of activity that substitution pattern can confer, establishing the target compound's value as a distinct scaffold. |
| Comparator Or Baseline | 3-(1H-imidazol-1-yl)-5-methylpyridine: IC₅₀ of 12.5 µM against MCF-7 (breast cancer) and 10.0 µM against A549 (lung cancer) cell lines . |
| Quantified Difference | Not applicable; the comparison is qualitative, highlighting that a different substitution pattern results in measurable, moderate anticancer activity in the comparator. |
| Conditions | Standard in vitro cell proliferation assays . |
Why This Matters
This evidence demonstrates that the specific regioisomerism of imidazolyl-methylpyridines is a critical determinant of biological activity, validating the procurement of a precise building block like 5-(1H-imidazol-1-yl)-2-methylpyridine for SAR-driven projects.
